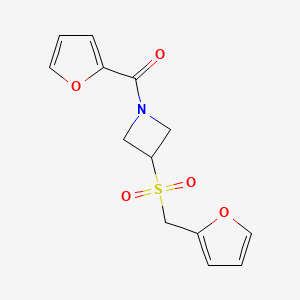

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, also known as FSAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FSAM is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Phosphomolybdic Acid Catalysis : In a study by Reddy et al. (2012), furan-2-yl(phenyl)methanol was utilized in an aza-Piancatelli rearrangement process catalyzed by phosphomolybdic acid. This process yielded trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields (Reddy et al., 2012).

Tandem aza-Piancatelli/Michael Reaction : In another research, Reddy et al. (2012) demonstrated the use of furan-2-yl(phenyl)methanol derivatives in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This synthesis involved a tandem aza-Piancatelli/Michael reaction catalyzed by In(OTf)3, offering high selectivity and yield (Reddy et al., 2012).

Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives were investigated by Zheng et al. (2011) for their in vitro protein tyrosine kinase inhibitory activity. These derivatives, including novel furan-2-yl(phenyl)methanone compounds, displayed promising activities, sometimes exceeding that of genistein, a known reference compound (Zheng et al., 2011).

Corrosion Prevention : Singaravelu and Bhadusha (2022) synthesized a derivative, namely [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, for the prevention of mild steel corrosion in acidic medium. This compound demonstrated effective corrosion inhibition, qualifying as a mixed type inhibitor (Singaravelu & Bhadusha, 2022).

Biomedical Applications

Vascular Smooth Muscle Cell (VSMC) Inhibition : A series of new furan-2-yl(phenyl)methanones synthesized by Li Qing-shan (2011) were evaluated for their inhibitory activities against VSMC proliferation. Several new derivatives showed potent in vitro activity, indicating potential medical applications (Li Qing-shan, 2011).

Antimicrobial Activity : Kırılmış et al. (2009) synthesized dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives, assessing them for antimicrobial activity against various microorganisms. These compounds displayed weak antimicrobial activity (Kırılmış et al., 2009).

Polymerization Studies : Hu et al. (2016) investigated the polymerization of furan into benzofuran, an essential chemical conversion process for producing biofuels and other valuable chemicals. They found that solvents like methanol could suppress furan polymerization and enhance benzofuran formation (Hu et al., 2016).

Cytotoxicity Testing : A study by Công et al. (2020) synthesized and characterized 2-aroylbenzofuran-3-ols, testing their cytotoxicity on various human cancer cell lines. Several compounds showed significant inhibitory abilities, particularly on Hep-G2 cells (Công et al., 2020).

Eigenschaften

IUPAC Name |

furan-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S/c15-13(12-4-2-6-19-12)14-7-11(8-14)20(16,17)9-10-3-1-5-18-10/h1-6,11H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHORAMPVHYCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2641265.png)

![3-(1-Benzofuran-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2641267.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2641270.png)

![Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate](/img/structure/B2641276.png)